Butyl 2-(piperazine-1-carbonyl)benzoate
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Overview
Description
Butyl 2-(piperazine-1-carbonyl)benzoate is a chemical compound that features a piperazine ring, a benzoate ester, and a butyl group. The piperazine moiety is often found in biologically active molecules and drugs due to its versatile chemical reactivity and ability to optimize pharmacokinetic properties . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(piperazine-1-carbonyl)benzoate typically involves the reaction of piperazine with benzoic acid derivatives. . The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification and substitution processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(piperazine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoate ester, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Butyl 2-(piperazine-1-carbonyl)benzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of butyl 2-(piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The piperazine moiety can act as a basic and hydrophilic group, optimizing the compound’s pharmacokinetic properties and facilitating its interaction with target macromolecules . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
Butyl 2-(piperazine-1-carbonyl)benzoate is unique due to its specific combination of a piperazine ring, a benzoate ester, and a butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
183476-26-8 |
---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
butyl 2-(piperazine-1-carbonyl)benzoate |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-12-21-16(20)14-7-5-4-6-13(14)15(19)18-10-8-17-9-11-18/h4-7,17H,2-3,8-12H2,1H3 |
InChI Key |
YVVFQZBTRCPFIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)N2CCNCC2 |
Origin of Product |
United States |
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